8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a tetrahydroquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Trifluoromethylated Quinolines: Compounds like 5-(Trifluoromethyl)quinolin-8-yl)boronic acid share structural similarities and are used in similar applications.
Fluorinated Quinolines:
Uniqueness: 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H10F3NO2 |
---|---|
Molecular Weight |
245.20 g/mol |
IUPAC Name |
8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-2-6-7(10(16)17)4-5-15-9(6)8/h1-3,7,15H,4-5H2,(H,16,17) |
InChI Key |
OIMOVIQGZFCFLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C1C(=O)O)C=CC=C2C(F)(F)F |
Origin of Product |
United States |
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